

# The Discovery and Isolation of Terbium: A Technical History

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An in-depth guide for researchers, scientists, and drug development professionals on the discovery, properties, and separation methodologies of the rare earth element **Terbium**.

This technical guide provides a comprehensive overview of the discovery and history of the element **terbium** (Tb), atomic number 65. It details the initial findings by Carl Gustaf Mosander, the challenges of its isolation, and the development of modern separation techniques. The guide includes quantitative data on **terbium**'s properties, detailed experimental protocols for key separation methods, and visualizations of historical and technical workflows.

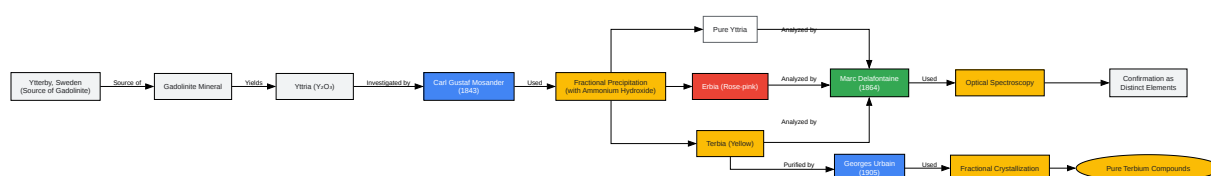
## Discovery and Historical Context

**Terbium** was first identified in 1843 by the Swedish chemist Carl Gustaf Mosander.<sup>[1][2]</sup> Mosander was investigating yttria, an oxide obtained from the mineral gadolinite, which was sourced from a quarry in the village of Ytterby, Sweden.<sup>[1][3]</sup> This village remarkably gives its name to four elements: yttrium, **ytterbium**, erbium, and **terbium**. Mosander suspected that yttria was not a simple oxide but a mixture of several new elements.<sup>[3]</sup> Through a painstaking process of fractional precipitation using ammonium hydroxide, he separated yttria into three fractions: a colorless salt that was true yttria, a yellow fraction he named "terbia," and a rose-pink fraction he called "erbia."<sup>[4]</sup>

The initial discoveries were met with some skepticism due to the extreme chemical similarity of the rare earth elements, which made their separation and identification incredibly challenging.<sup>[5]</sup> For a time, there was confusion, and the names for erbia and terbia were even reversed.<sup>[5]</sup> It wasn't until the development of spectroscopy that the distinct nature of these new elements

was definitively confirmed. In 1864, Marc Delafontaine used optical spectroscopy to prove that yttrium, **terbium**, and erbium were indeed separate elements.[1] However, obtaining the element in a pure form remained a significant challenge for several decades.

The final confirmation and isolation of pure **terbium** compounds were achieved by the French chemist Georges Urbain in 1905 through thousands of fractional crystallizations.[1]



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**Caption:** Timeline of the discovery and confirmation of **Terbium**.

## Properties of Terbium

**Terbium** is a silvery-white, malleable, ductile, and relatively soft rare earth metal. It is a member of the lanthanide series.

## Physical and Atomic Properties

The fundamental physical and atomic properties of **terbium** are summarized in the table below.

Property	Value
Atomic Number	65
Atomic Weight	158.92535 u
Electron Configuration	[Xe] 4f <sup>9</sup> 6s <sup>2</sup>
Density	8.23 g/cm <sup>3</sup>
Melting Point	1356 °C (1629 K)
Boiling Point	3230 °C (3503 K)
Crystal Structure	Hexagonal Close-Packed (HCP)
Oxidation States	+3, +4
Magnetic Ordering	Ferromagnetic below 219 K, Antiferromagnetic 219-230 K, Paramagnetic above 230 K

## Chemical Properties

**Terbium** is a fairly electropositive metal that is relatively stable in air but will slowly oxidize. It reacts slowly with cold water and more rapidly with hot water to form **terbium** hydroxide.

**Terbium** dissolves in dilute acids and reacts with all halogens to form trihalides. A key characteristic of **terbium** is its ability to exist in a +4 oxidation state, in addition to the more common +3 state for lanthanides, which is a crucial feature exploited in modern separation techniques.

## Isotopes

Naturally occurring **terbium** consists of only one stable isotope, <sup>159</sup>Tb. Numerous radioactive isotopes have been characterized, with the most stable being <sup>158</sup>Tb (half-life of 180 years) and <sup>157</sup>Tb (half-life of 71 years).

## Experimental Protocols for Separation and Isolation

The separation of **terbium** from other rare earth elements has historically been a significant challenge due to their similar chemical properties. Over time, the methodologies have evolved

from laborious, multi-stage crystallization processes to more efficient chromatographic and solvent extraction techniques.

## Historical Method: Fractional Precipitation (Mosander, ~1843)

Carl Gustaf Mosander's initial separation of "terbia" from yttria relied on the principle of fractional precipitation, exploiting slight differences in the basicity of the rare earth hydroxides.

Objective: To separate the components of yttria ore.

Methodology:

- The raw yttria (a mixture of rare earth oxides) is dissolved in an acid, such as nitric acid, to form a solution of rare earth nitrates.
- Ammonium hydroxide is slowly and carefully added to the solution. This begins to precipitate the rare earth hydroxides.
- Due to subtle differences in their basicity, the hydroxides of the different rare earth elements precipitate at slightly different pH values. The least basic hydroxides precipitate first.
- By collecting the precipitate in numerous successive fractions as more ammonium hydroxide is added, a partial separation of the rare earth elements can be achieved.
- Mosander observed that different fractions had different colors, indicating the presence of new elements. The fraction containing **terbium** was noted for its yellow color.

This process was extremely tedious and did not yield pure elements, but rather enriched fractions.

## Historical Method: Fractional Crystallization (Urbain, ~1905)

Georges Urbain significantly improved upon the separation of rare earths by developing fractional crystallization techniques. This method exploits small differences in the solubility of rare earth salts.

Objective: To obtain pure **terbium** compounds from an enriched "terbia" fraction.

Methodology:

- The enriched **terbium** oxide fraction is dissolved in nitric acid.
- A salt, such as bismuth nitrate or magnesium nitrate, is added to the solution to form double nitrate salts with the rare earth elements.
- The solution is concentrated by evaporation and then allowed to cool slowly, causing the least soluble double nitrate salts to crystallize out of the solution first.
- The crystals are separated from the remaining liquid (the mother liquor).
- This process is repeated thousands of times. The crystals from one step are redissolved and recrystallized, while the mother liquor is further concentrated to crystallize the more soluble salts.
- This systematic and repetitive process gradually separates the rare earth double nitrates based on their slight differences in solubility, eventually yielding highly purified salts of individual rare earth elements, including **terbium**.

## Modern Method: Ion-Exchange Chromatography (Spedding, ~1947)

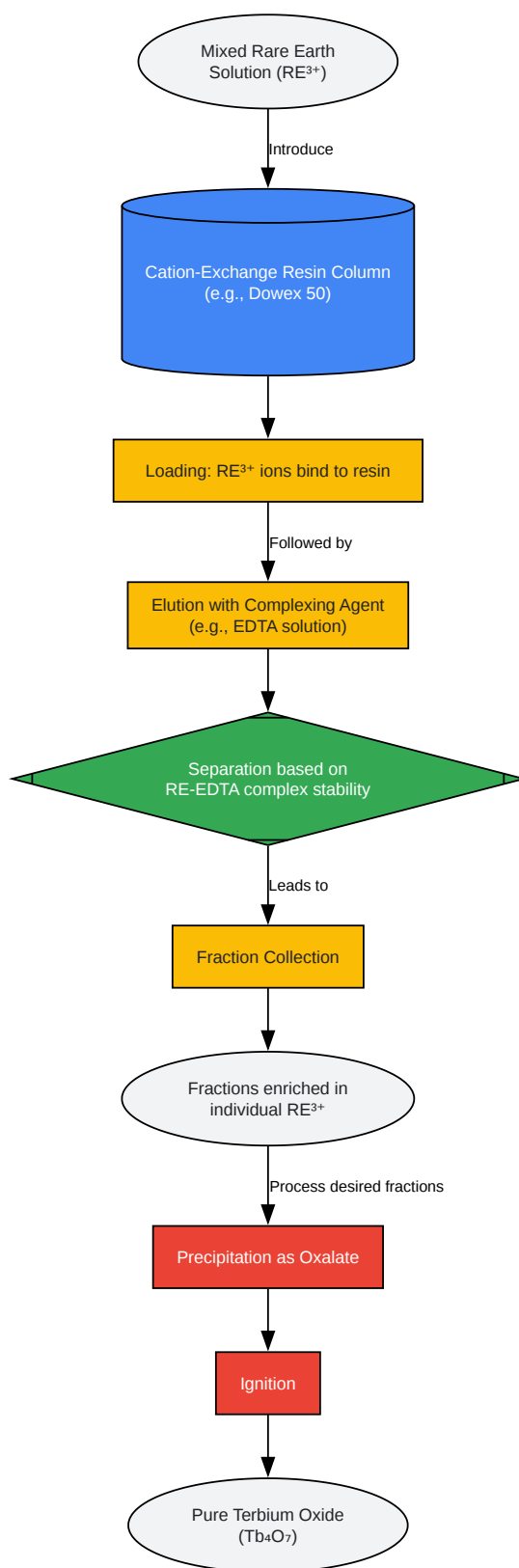
Frank Spedding and his team at Iowa State University developed ion-exchange chromatography into a large-scale, practical method for separating rare earths during the Manhattan Project. This technique offers much higher separation efficiency than fractional crystallization.

Objective: To separate individual rare earth elements from a mixed concentrate with high purity.

Methodology:

- **Column Preparation:** A long column is packed with a cation-exchange resin, such as Dowex 50. The resin is typically in the hydrogen ( $H^+$ ) or ammonium ( $NH_4^+$ ) form.

- **Loading:** A solution containing the mixture of rare earth ions (e.g., in dilute hydrochloric acid) is passed through the top of the column. The rare earth ions ( $\text{RE}^{3+}$ ) bind to the resin, displacing the  $\text{H}^+$  or  $\text{NH}_4^+$  ions.
- **Elution:** A complexing agent (eluant), such as a buffered solution of ethylenediaminetetraacetic acid (EDTA), is continuously passed through the column.
- **Separation:** The rare earth ions establish a dynamic equilibrium, moving between being bound to the resin and being complexed by the EDTA in the mobile phase. The stability of the RE-EDTA complex varies slightly for each rare earth element. The ions that form the most stable complexes (typically the heavier rare earths) spend more time in the mobile phase and thus move down the column faster.
- **Fraction Collection:** The solution exiting the column (the eluate) is collected in a series of fractions over time. Each fraction will be enriched in a specific rare earth element. The fractions are then analyzed to determine their composition.
- **Precipitation and Conversion:** The desired rare earth element is precipitated from its collected fractions, often as an oxalate, and then ignited to form the pure oxide.



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**Caption:** Workflow for Ion-Exchange Separation of **Terbium**.

## Modern Method: Solvent Extraction

Solvent extraction has become the primary industrial method for separating rare earth elements. It is a continuous process that is more easily scaled up than ion exchange.

Objective: To selectively extract **terbium** from an aqueous solution containing a mixture of rare earth elements into an immiscible organic phase.

Methodology:

- **Aqueous Phase Preparation:** The mixed rare earth oxides are dissolved in a strong acid, such as hydrochloric or nitric acid, to create an aqueous feed solution. The pH of this solution is carefully adjusted.
- **Organic Phase Preparation:** An organic extractant, such as bis(2-ethylhexyl) hydrogen phosphate (HDEHP), is dissolved in an immiscible organic solvent like kerosene.
- **Extraction:** The aqueous and organic phases are mixed vigorously in a series of stages (e.g., in mixer-settlers). The extractant selectively forms complexes with the rare earth ions, partitioning them into the organic phase. The distribution coefficient for each rare earth element is slightly different, allowing for separation. Heavier rare earths like **terbium** are typically extracted more readily at a given pH.
- **Stripping:** The organic phase, now loaded with the desired rare earth element(s), is contacted with an acidic solution (the stripping solution). This reverses the extraction process, transferring the rare earth ions back into a new aqueous phase, now in a more purified form.
- **Product Recovery:** The **terbium** is recovered from the purified aqueous solution by precipitation (e.g., as **terbium** oxalate) followed by calcination to produce high-purity **terbium** oxide.

The entire process involves many stages to achieve high purity, with the conditions (pH, extractant concentration) in each stage optimized to target specific rare earth elements.

## Conclusion



The journey of **terbium**, from a yellow-tinged impurity in yttria to a critical component in modern technology, encapsulates the history of rare earth chemistry. The initial discoveries by Mosander, reliant on classical chemical techniques, laid the groundwork for future research. The subsequent development of more sophisticated separation methods by pioneers like Urbain and Spedding was crucial in unlocking the unique properties of **terbium** and the other lanthanides. Today, highly efficient industrial processes like solvent extraction provide the high-purity **terbium** essential for applications in phosphors for lighting and displays, high-performance magnets, and solid-state devices. This technical history underscores the interplay between analytical chemistry, materials science, and technological innovation.

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